Eltrombopag Chloride is a synthetic organic compound classified as a thrombopoietin receptor agonist. It is primarily used for the treatment of thrombocytopenia, particularly in patients with chronic immune (idiopathic) thrombocytopenia and those with thrombocytopenia associated with chronic hepatitis C. Eltrombopag Chloride works by stimulating the production of platelets from megakaryocytes in the bone marrow, thereby increasing platelet counts in patients who have low levels due to various medical conditions. This compound is marketed under brand names such as Promacta and Revolade and has been approved by regulatory bodies including the U.S. Food and Drug Administration in 2008 and the European Medicines Agency in 2010 .
Eltrombopag Chloride is derived from a series of synthetic pathways that utilize readily available starting materials, making it suitable for industrial production. It falls under the category of small molecules and is classified as an approved drug used specifically for hematological conditions. Its chemical structure is identified by the International Nonproprietary Name number 8655, and it has a CAS registry number of 496775-61-2 .
The synthesis of Eltrombopag involves several steps, including diazotization, coupling, nitration, reduction, and hydrolysis. A notable method for synthesizing Eltrombopag utilizes inexpensive amines or their salts as raw materials. The process begins with diazotization under acidic conditions followed by an alkaline coupling reaction. The resultant intermediate undergoes hydrolysis to yield Eltrombopag .
A more detailed synthesis pathway includes:
The molecular formula of Eltrombopag Chloride is , with a molecular weight of approximately 442.47 g/mol . The structure features multiple functional groups including hydroxyl, carboxylic acid, and pyrazole rings, which contribute to its biological activity.
Eltrombopag undergoes various chemical reactions during its synthesis and metabolism:
These reactions are crucial for forming the active pharmaceutical ingredient from simpler precursors while ensuring high selectivity and yield .
The mechanism through which Eltrombopag exerts its effects involves binding to and activating the thrombopoietin receptor on megakaryocytes in the bone marrow. This activation leads to increased proliferation and differentiation of these cells, resulting in enhanced platelet production. The compound mimics the action of thrombopoietin, a natural hormone responsible for regulating platelet levels in the blood .
The compound's polar surface area is about , which influences its absorption characteristics.
Eltrombopag Chloride is primarily used in clinical settings for:
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: